molecular formula C22H16N2O6S B15150410 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 4-(acetylamino)benzenesulfonate

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B15150410
M. Wt: 436.4 g/mol
InChI Key: MAKBNLODSQOTGW-UHFFFAOYSA-N
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Description

3-(1,3-Dioxoisoindol-2-yl)phenyl 4-acetamidobenzenesulfonate is a complex organic compound that features a phthalimide moiety linked to a phenyl ring, which is further connected to an acetamidobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxoisoindol-2-yl)phenyl 4-acetamidobenzenesulfonate typically involves the condensation of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by a series of substitution reactions to introduce the phenyl and acetamidobenzenesulfonate groups. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxoisoindol-2-yl)phenyl 4-acetamidobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(1,3-Dioxoisoindol-2-yl)phenyl 4-acetamidobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1,3-dioxoisoindol-2-yl)phenyl 4-acetamidobenzenesulfonate exerts its effects involves interactions with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxoisoindol-2-yl)phenyl 4-acetamidobenzenesulfonate is unique due to its combination of a phthalimide core with a sulfonate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring both stability and reactivity .

Properties

Molecular Formula

C22H16N2O6S

Molecular Weight

436.4 g/mol

IUPAC Name

[3-(1,3-dioxoisoindol-2-yl)phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C22H16N2O6S/c1-14(25)23-15-9-11-18(12-10-15)31(28,29)30-17-6-4-5-16(13-17)24-21(26)19-7-2-3-8-20(19)22(24)27/h2-13H,1H3,(H,23,25)

InChI Key

MAKBNLODSQOTGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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